molecular formula C16H22N2O3S2 B11643456 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide

2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide

Cat. No.: B11643456
M. Wt: 354.5 g/mol
InChI Key: NQYHVOHJXIJILU-UHFFFAOYSA-N
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Description

2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide is a synthetic organic compound with the molecular formula C16H22N2O3S2 It is characterized by the presence of a benzothiazole ring, a sulfonyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Amide Formation: The final step involves the coupling of the sulfonylated benzothiazole with 2-ethylhexanoic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and sulfonyl group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide
  • 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
  • 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

Uniqueness

2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the length of the hexanamide chain may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H22N2O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

2-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)hexanamide

InChI

InChI=1S/C16H22N2O3S2/c1-4-6-7-11(5-2)15(19)18-16-17-13-9-8-12(23(3,20)21)10-14(13)22-16/h8-11H,4-7H2,1-3H3,(H,17,18,19)

InChI Key

NQYHVOHJXIJILU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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